2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride
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Overview
Description
“2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride” is a complex organic compound. It is related to the class of compounds known as chloromethyl compounds . Chloromethyl compounds are used as reagents in industrial chemistry . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions . For instance, a method for the synthesis of 2H-[1,3]thiazino-[3,2-a]benzimidazol-4(3H)-one involves the 4-dimethylamino-pyridine (DMAP) catalyzed condensation of benzimidazole-2-thione and cinnamic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) in CH2Cl2 solution .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride” would likely involve a chloromethyl group attached to an imidazole ring. The chloromethyl group would have a chlorine atom replacing one hydrogen atom in a methyl group .Chemical Reactions Analysis
The chemical reactions involving “2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride” could be complex and varied. For instance, benzene reacts with chlorine in the presence of a catalyst, replacing one of the hydrogen atoms on the ring by a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride” would depend on its specific structure. For instance, chloromethane, a related compound, is a colorless, sweet-smelling, flammable gas .Scientific Research Applications
- Applications :
- AT15687 has been tested for its CO2 adsorption capacity. For instance, it exhibited an adsorption capacity of 2.95 mmol/g at 273 K and 1 bar pressure .
Hyper Cross-Linked Polymers (HCPs)
2-Chloromethyl-4(3H)-quinazolinones
Carbon Dioxide (CO2) Capture
Mechanism of Action
The mechanism of action of “2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride” could depend on its specific use. For instance, some chloromethyl compounds are used as reagents in industrial chemistry . In the field of medicinal chemistry, certain compounds with a similar structure have been found to have potential antimicrobial activity .
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-1,4-dimethylimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)6(3-7)8-5;/h4H,3H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVYITLZZRHEJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)CCl)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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